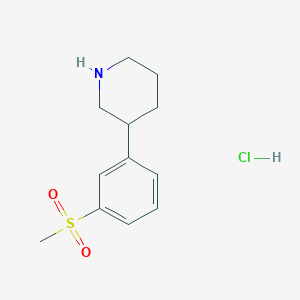
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Synthesis of Antiarrhythmic Agents : A study by Oinuma et al. (1990) describes the synthesis of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective class III antiarrhythmic agents. These compounds were produced through a modified Michael reaction and alkylation processes, demonstrating their potential in medicinal chemistry applications (Oinuma et al., 1990).
Bioconjugate Chemistry
- Sulfomethylation of Polyazamacrocycles : Research by van Westrenen and Sherry (1992) involved the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite. This study highlights the potential of 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives in creating mixed-side-chain macrocyclic chelates for biochemical applications (van Westrenen & Sherry, 1992).
Organic Syntheses
- Reactions with Iminium Ions : Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine. This research adds to the understanding of organic synthesis processes, particularly in the formation of complex organic compounds (Arnold et al., 2003).
Enzyme Inhibition Studies
- Selective Na+/H+ Exchange Inhibitors : Weichert et al. (1997) discuss the synthesis of compounds like HOE 694, which is a derivative of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective inhibitors of Na+/H+ exchange. These compounds are valuable in physiological and pharmacological research, particularly in studies related to cellular ion exchange mechanisms (Weichert et al., 1997).
Pharmaceutical Chemistry
- β3-Adrenoceptor Agonists : Perrone et al. (2009) report the development of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as potent and selective β3-adrenoceptor agonists. These findings are significant for the development of drugs targeting β3-adrenoceptors, which are important in treating various pathological conditions (Perrone et al., 2009).
Chemical Kinetics and Reactions
- Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) explored the development of cyclin-dependent kinase inhibitors using a novel variant of the Cope elimination process. This research, involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, contributes to the field of cancer research by identifying potential inhibitors of key proteins involved in cell cycle regulation (Griffin et al., 2006).
Propriétés
IUPAC Name |
3-(3-methylsulfonylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLOMFBBVEBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

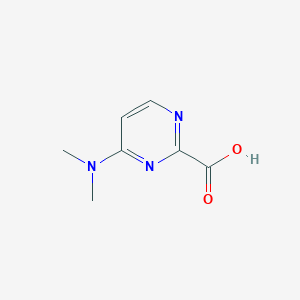
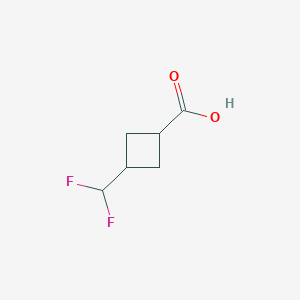
![Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate](/img/structure/B1432705.png)
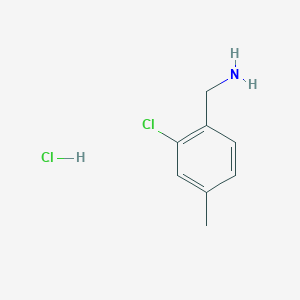
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)

![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)
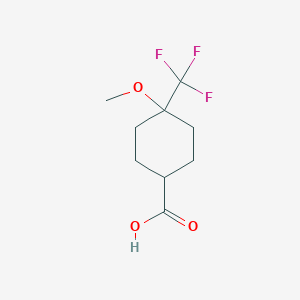
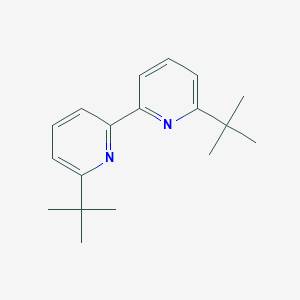
![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)


![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)